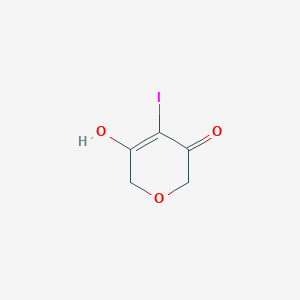
2-Cyclohexen-1-one, 2-chloro-3-hydroxy-5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C₈H₁₁ClO₂ It is a chlorinated derivative of cyclohexenone, featuring both hydroxyl and chloro substituents on a dimethylated cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves the chlorination of 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one. One common method includes the reaction of 5,5-dimethyl-1,3-cyclohexanedione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-chloro-5,5-dimethylcyclohex-2-en-1-ol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 2-Chloro-5,5-dimethylcyclohex-2-en-1,4-dione.
Reduction: 2-Chloro-5,5-dimethylcyclohex-2-en-1-ol.
Substitution: 2-Amino-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and chloro groups enable the compound to participate in hydrogen bonding and halogen bonding, respectively, which can influence its binding to enzymes or receptors. The exact pathways and targets are subject to ongoing research, but its structural features suggest potential interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5,5-dimethylcyclohex-2-en-1-one
- 3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one
- 2,2’-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
Comparison: 2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both hydroxyl and chloro substituents on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one of these functional groups. The combination of these groups also enhances its potential biological activity and versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
70990-68-0 |
|---|---|
Molekularformel |
C8H11ClO2 |
Molekulargewicht |
174.62 g/mol |
IUPAC-Name |
2-chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3 |
InChI-Schlüssel |
DGNMCZASYCDCQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C(C(=O)C1)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


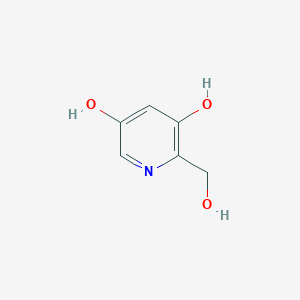
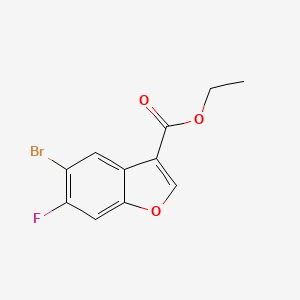
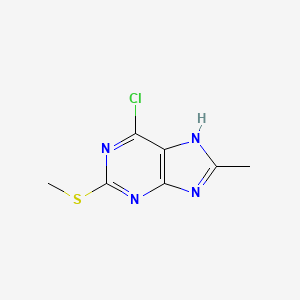
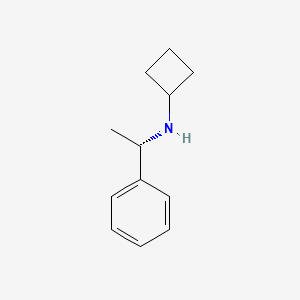
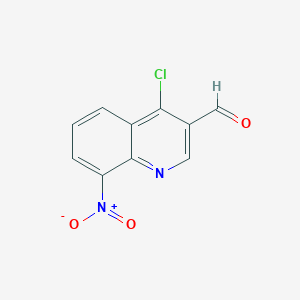

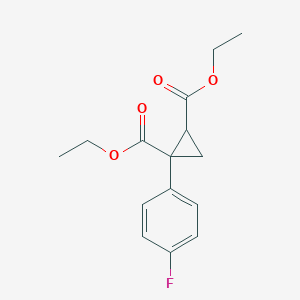

![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
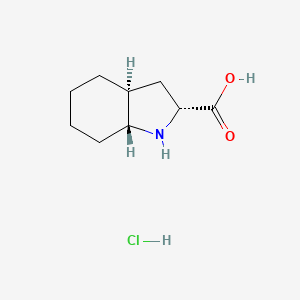
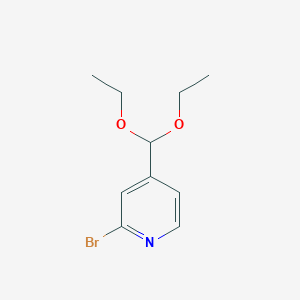
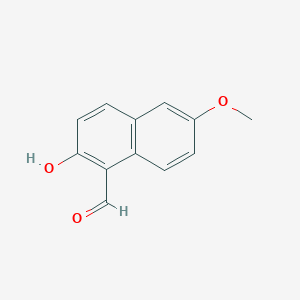
![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
